REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=O)=[C:4]([N:11]2[N:15]=[CH:14][CH:13]=[N:12]2)N=1.BrC1C=CC=C2C=1C=C([C:27]([OH:29])=[O:28])C=C2.Cl[C:31]1N=C(C)C=C[C:32]=1[C:33](O)=O>>[N:12]1[N:11]([C:4]2[CH:1]=[CH:2][CH:10]=[C:9]3[C:5]=2[C:6]([C:27]([OH:29])=[O:28])=[CH:33][CH:32]=[CH:31]3)[N:15]=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC(=C(C(=O)O)C=C1)N1N=CC=N1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=C2C=CC(=CC12)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=N1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
N=1N(N=CC1)C=1C=CC=C2C=CC=C(C12)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |